molecular formula C18H24N6O3 B12149914 tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12149914
M. Wt: 372.4 g/mol
InChI Key: WZLXMWIFXBPJAV-UHFFFAOYSA-N
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Description

tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a 5-methyltetrazole-substituted benzoyl moiety. This structure combines a piperazine scaffold—a common motif in medicinal chemistry for its conformational flexibility and hydrogen-bonding capabilities—with a tetrazole ring, which is often used as a bioisostere for carboxylic acids or other acidic groups due to its metabolic stability and polarity . The tert-butyl carbamate group enhances solubility and facilitates synthetic manipulation during multi-step reactions, as seen in analogous compounds .

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl 4-[4-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O3/c1-13-19-20-21-24(13)15-7-5-14(6-8-15)16(25)22-9-11-23(12-10-22)17(26)27-18(2,3)4/h5-8H,9-12H2,1-4H3

InChI Key

WZLXMWIFXBPJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Tetrazole Moiety

The tetrazole ring is synthesized via cyclization of nitriles with azides. A patented method (CN112047896A) outlines a copper-mediated approach:

Reaction Scheme :

  • Step 1 : Coupling of 4-iodobenzoic acid derivatives with ethyl 2-bromo-2,2-difluoroacetate in dimethyl sulfoxide (DMSO) using copper powder (4.0 eq) at 30–50°C under nitrogen.

  • Step 2 : Hydrolysis of the ethyl ester to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (10:1).

  • Step 3 : Cyclization with diphenylphosphoryl azide (DPPA) in tert-butanol and triethylamine to form the 5-methyltetrazole ring.

Example Yield :

StepProductYield
1Ethyl difluoroacetate81%
2Carboxylic acid89%
3Tetrazole-phenyl acid75%

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 7.67–7.70 (m, 2H, aromatic), 1.33 (t, 3H, CH₂CH₃).

  • LC-MS : [M+H]⁺ = 246.1 (tetrazole intermediate).

Coupling with Piperazine

The tetrazole-phenyl carboxylic acid is activated and coupled to piperazine:

Activation :

  • The acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Alternative : Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Coupling Reaction :

  • React the acid chloride with tert-butyl piperazine-1-carboxylate in the presence of triethylamine (TEA) at 0–25°C.

Optimization :

ConditionOutcome
EDCI/HOBt, 25°C92% conversion, 88% isolated yield
SOCl₂, 0°C85% conversion, 78% isolated yield

Industrial Production Methods

Scalable synthesis requires:

  • Continuous Flow Reactors : For exothermic steps (e.g., tetrazole cyclization).

  • Purification : Centrifugal partition chromatography (CPC) to isolate intermediates.

  • Quality Control : In-line HPLC monitoring at λ = 254 nm to ensure >99% purity.

Reaction Optimization and Challenges

Regioselectivity in Tetrazole Formation

  • Challenge : Competing 1H- and 2H-tetrazole isomers.

  • Solution : Use of DPPA and tert-butanol favors 1H-tetrazole (5:1 regioselectivity).

Coupling Efficiency

  • Catalyst Screening :

    CatalystSolventConversion
    EDCI/HOBtDCM92%
    HATUDMF94%
  • Solvent Impact : Polar aprotic solvents (DMF) improve solubility but complicate purification.

Analytical Characterization

Final product validation employs:

  • ¹H/¹³C NMR : Confirm tert-butyl (δ 1.46 ppm) and piperazine signals (δ 3.4–3.6 ppm).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient).

  • LC-MS : [M+H]⁺ = 358.4 (calculated: 358.44) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Key Observations :

Tetrazole vs. Pyridine/Carboxylic Acid : The 5-methyltetrazole group in the target compound offers superior metabolic stability compared to pyridine (17a) or carboxylic acid derivatives, which are prone to oxidation or hydrolysis .

Synthetic Accessibility : Yields for analogous compounds vary significantly (45–73%), influenced by steric hindrance (e.g., naphthyridine in ) or coupling efficiency (e.g., Buchwald-Hartwig amination in ). The target compound’s synthesis would likely require optimized coupling agents (e.g., HATU or EDCI) for the tetrazole-phenyl carbonyl linkage .

Hydrophobic vs.

Pharmacological and Physicochemical Properties

While experimental data for the target compound are absent, inferences can be drawn from analogs:

  • LogP : The tert-butyl carbamate group reduces polarity (LogP ~2–3), but the tetrazole (pKa ~4–5) introduces pH-dependent solubility, similar to sulfonamide-containing analogs (e.g., ) .
  • Binding Affinity : Piperazine derivatives with aromatic substituents (e.g., pyridine in 17a) exhibit moderate affinity for dopamine D2 receptors , suggesting the target compound may interact with similar targets.
  • Stability : The tert-butyl group protects the piperazine nitrogen from metabolic degradation, as observed in PROTAC degraders and kinase inhibitors .

Biological Activity

The compound tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate, often referred to as TBMPCPC, is a derivative of piperazine that has garnered interest for its potential biological activities. This article explores the biological activity of TBMPCPC, focusing on its neuropharmacological effects, anticorrosive properties, and structural characteristics.

Chemical Structure and Properties

  • Molecular Formula : C27H38N6O3S
  • Molecular Weight : 526.69 g/mol
  • CAS Number : 401566-80-1
  • SMILES Notation : O=C(OC(C)(C)C)N(C1)C@HC[C@@H]1N(CC3)CCN3C4=CC(C)=NN4C5=CC=CC=C5

Neuropharmacological Activity

Recent studies have indicated that TBMPCPC exhibits significant neuropharmacological properties. Research has shown that piperazine derivatives, such as TBMPCPC, can influence serotonergic pathways, which are crucial in the modulation of mood and anxiety.

Case Study: Anxiolytic and Antidepressant Effects

A study conducted on a related piperazine derivative (LQFM104) demonstrated its anxiolytic and antidepressant-like effects in mice. The treatment with this compound resulted in increased time spent in the center of the open field test, indicating reduced anxiety levels. Furthermore, the immobility time was significantly decreased in forced swimming and tail suspension tests, suggesting antidepressant activity. These effects were linked to serotonergic mechanisms, as pretreatment with a 5-HT1A antagonist abolished these benefits .

Anticorrosive Properties

The anticorrosive activity of TBMPCPC has been investigated through electrochemical studies. It was found to effectively inhibit corrosion on carbon steel surfaces in acidic environments.

Key Findings:

  • Inhibition Efficiency : TBMPCPC showed an inhibition efficiency of 91.5% at a concentration of 25 ppm in 1M HCl solution.
  • Mechanism : The anticorrosive effect is attributed to the strong adsorption of the compound onto the metal surface, facilitated by interactions between heteroatoms in TBMPCPC and the metal .

Structural Analysis

The molecular structure of TBMPCPC has been characterized using various techniques. Crystallographic studies reveal typical bond lengths and angles associated with piperazine derivatives.

ParameterValue
Crystal SystemOrthorhombic
Unit Cell Dimensionsa = 8.4007 Å
b = 16.4716 Å
c = 12.4876 Å
β = 90.948°
Yield68%

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves: (i) Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to piperazine under basic conditions (e.g., triethylamine in dichloromethane) to stabilize the amine during subsequent reactions . (ii) Tetrazole ring formation : Reacting a nitrile precursor with sodium azide and ammonium chloride under reflux (80–100°C) in a polar aprotic solvent (e.g., DMF) . (iii) Coupling reaction : Using a carbonylating agent (e.g., 4-(5-methyltetrazol-1-yl)benzoyl chloride) with the Boc-protected piperazine in the presence of a base to form the final product . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and verified by HPLC (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., Boc group at δ 1.46 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
  • HPLC : Monitors purity and reaction progress (C18 column, acetonitrile/water mobile phase) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 341.1972, observed 341.1972) .

Q. What functional groups influence the compound’s reactivity?

  • Methodological Answer :
  • Tetrazole ring : Exhibits acidic N–H (pKa ~4–5), enabling hydrogen bonding in biological targets .
  • Boc group : Protects the piperazine amine but is labile under acidic conditions (e.g., TFA cleavage) .
  • Carbonyl linker : Susceptible to nucleophilic attack, necessitating anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during tetrazole ring formation?

  • Methodological Answer :
  • Catalyst selection : Use zinc bromide or trimethylsilyl chloride to accelerate [2+3] cycloaddition between nitriles and azides .
  • Solvent optimization : DMF or DMSO enhances dipole interactions, improving cyclization efficiency .
  • Temperature control : Maintain 80–90°C to balance reaction rate and byproduct formation. Yield improvements (60% → 85%) are achievable via microwave-assisted synthesis .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Methodological Answer :
  • Complementary techniques : X-ray crystallography (via SHELXL ) resolves ambiguities in NMR assignments (e.g., distinguishing regioisomers of tetrazole substitution).
  • 2D NMR : COSY and HSQC clarify proton-proton and carbon-proton correlations, especially for overlapping piperazine signals .
  • DFT calculations : Predict ¹³C chemical shifts to validate experimental NMR data .

Q. What strategies assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase), focusing on tetrazole’s hydrogen bonding with backbone amides .
  • Enzyme assays : Measure IC50 values in kinase inhibition assays (e.g., ADP-Glo™), comparing with control inhibitors (e.g., staurosporine) .
  • SAR studies : Modify the tetrazole’s methyl group or piperazine substituents to correlate structural changes with activity .

Q. How are regioselectivity challenges addressed during tetrazole synthesis?

  • Methodological Answer :
  • Protecting group strategy : Use bulky groups (e.g., trityl) to direct cycloaddition toward the desired 1H-tetrazole isomer .
  • Microwave irradiation : Reduces reaction time, minimizing equilibration between 1H- and 2H-tetrazole forms .
  • Post-reduction : Chemoselective reduction of undesired isomers (e.g., using NaBH4/CuCl2) .

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